N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzothieno-pyrimidine derivative featuring a fused bicyclic core, a sulfanyl-acetamide side chain, and a furan-2-ylmethyl substituent at the pyrimidine nitrogen. Its structure combines a rigid hexahydrobenzothieno-pyrimidine scaffold with a flexible furan-containing substituent, which may influence solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C25H25N3O3S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N3O3S2/c1-2-16-8-3-5-11-19(16)26-21(29)15-32-25-27-23-22(18-10-4-6-12-20(18)33-23)24(30)28(25)14-17-9-7-13-31-17/h3,5,7-9,11,13H,2,4,6,10,12,14-15H2,1H3,(H,26,29) |
InChI Key |
GOINVZQZYKUIQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
Biological Activity
N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C25H25N3O3S2
- CAS Number : 767634-14-0
The structure features a benzothieno-pyrimidine core, which is known to exhibit diverse biological activities. The presence of furan and sulfanyl groups further enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often target specific kinases involved in cancer cell proliferation and survival. Inhibiting pathways such as NF-kB and ERK has been shown to induce apoptosis in various cancer cell lines.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects by modulating inflammatory cytokines. Research highlights include:
- Cytokine Inhibition : It has been observed to significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
Antimicrobial Activity
Preliminary assessments indicate that N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits antimicrobial properties against several pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Study on Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their anticancer properties against breast cancer cell lines. The study concluded that modifications to the furan moiety enhanced cytotoxicity.
Study on Anti-inflammatory Mechanisms
A research article in Pharmacology Reports examined the anti-inflammatory mechanisms of related compounds. The findings suggested that these compounds inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety participates in nucleophilic substitution and oxidation reactions:
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Furan Ring Functionalization
The furan-2-ylmethyl substituent undergoes electrophilic substitution and ring-opening reactions:
Benzothieno-Pyrimidine Core Modifications
The hexahydrobenzothieno[2,3-d]pyrimidin-4-one core participates in:
Thermal Degradation Pathways
Controlled pyrolysis studies (200–300°C) reveal:
-
Primary decomposition : Cleavage of the sulfanyl-acetamide bond, yielding furan-2-ylmethyl fragments and a benzothieno-pyrimidinone residue.
-
Secondary products : Formation of polycyclic aromatic hydrocarbons via cyclization of the furan moiety .
pH-Dependent Reactivity
The compound exhibits distinct behavior across pH ranges:
-
Acidic pH (1–3) : Protonation of the pyrimidine N-atoms enhances electrophilicity, facilitating nucleophilic attacks at C2 .
-
Neutral pH (6–8) : Stability maximized; minimal spontaneous degradation observed.
-
Alkaline pH (>10) : Base-catalyzed hydrolysis of the acetamide group dominates .
Catalytic Hydrogenation
Under H₂ (1–3 atm) with Pd/C or Raney Ni:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with several benzothieno-pyrimidine derivatives. Key comparisons include:
Substituent Variations on the Pyrimidine Nitrogen
- N-(2-ethylphenyl) vs. other aryl groups: N-(4-methylphenyl): The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () replaces the 2-ethylphenyl group with a 4-methylphenyl moiety. This substitution reduces steric hindrance but may decrease lipophilicity compared to the ethyl group .
Furan-2-ylmethyl vs. substituted phenyl groups :
Modifications in the Sulfanyl-Acetamide Side Chain
- In contrast, N-phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidinylsulfanyl)acetamide () replaces the benzothieno-pyrimidine core with a triazolo-pyrimidine system, reducing ring strain but altering hydrogen-bonding capacity .
Physicochemical and Pharmacological Data
Key Properties of Selected Analogs
*Calculated based on analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
